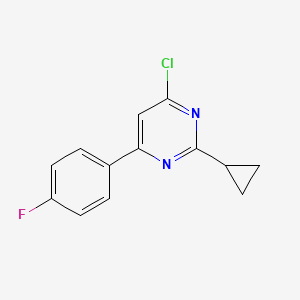

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine

描述

Chemical Significance in Heterocyclic Chemistry

The chemical significance of this compound extends far beyond its individual molecular properties, representing important principles in heterocyclic chemistry that have shaped modern pharmaceutical research. Pyrimidine derivatives constitute one of the most important classes of heterocyclic compounds due to their fundamental role in biological systems and their extensive therapeutic applications. The pyrimidine ring system, characterized by nitrogen atoms at the 1 and 3 positions, provides a versatile scaffold for the development of bioactive molecules that can interact with diverse biological targets including enzymes, receptors, and nucleic acids.

The incorporation of fluorine and chlorine substituents in this particular pyrimidine derivative demonstrates the strategic application of halogen chemistry in drug design. Fluorine substitution, particularly in the 4-fluorophenyl group, contributes to enhanced metabolic stability and improved pharmacokinetic properties through its unique electronic characteristics. The presence of the fluorine atom increases the compound's resistance to cytochrome-mediated metabolism while potentially enhancing binding affinity to target proteins through favorable electrostatic interactions.

The cyclopropyl substituent at the 2-position introduces additional structural complexity that can significantly influence the compound's biological activity. Cyclopropyl groups are known to confer conformational rigidity and can serve as bioisosteres for other functional groups, potentially enhancing the compound's selectivity for specific biological targets. This structural feature also contributes to the molecule's three-dimensional shape, which is crucial for protein-ligand interactions and overall pharmacological activity.

| Structural Feature | Chemical Significance | Biological Implications |

|---|---|---|

| Pyrimidine Core | Nucleobase mimicry, hydrogen bonding capability | DNA/RNA interaction potential, enzyme inhibition |

| 4-Chloro Substitution | Electron-withdrawing effects, halogen bonding | Enhanced protein binding, metabolic stability |

| 2-Cyclopropyl Group | Conformational rigidity, steric effects | Improved selectivity, reduced flexibility |

| 6-(4-Fluorophenyl) | Lipophilicity enhancement, metabolic resistance | Blood-brain barrier penetration, extended half-life |

Structural Nomenclature and IUPAC Guidelines

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically employing the Hantzsch-Widman system that provides comprehensive structural information through its naming convention. The nomenclature system specifies the nature, position, ring size, number, and types of heteroatoms present in the heterocyclic structure, ensuring precise chemical communication across the scientific community.

The compound's full International Union of Pure and Applied Chemistry name accurately describes each structural component in order of priority and position. The pyrimidine base structure serves as the parent heterocycle, with the nitrogen atoms inherently understood to occupy the 1 and 3 positions according to standard pyrimidine numbering conventions. The systematic naming then proceeds to identify each substituent with its corresponding position number, beginning with the highest priority functional groups and proceeding in numerical order around the ring system.

The Chemical Abstracts Service registry number 1354753-95-9 provides a unique identifier that enables unambiguous reference to this specific compound across databases and literature sources. This registry system ensures that researchers worldwide can accurately identify and reference the same molecular structure, preventing confusion that might arise from alternative naming conventions or structural representations.

| Nomenclature Component | Systematic Description | Position/Priority |

|---|---|---|

| Pyrimidine | Parent heterocycle (1,3-diazine) | Base structure |

| 4-Chloro | Halogen substituent | Position 4, high priority |

| 2-Cyclopropyl | Alicyclic substituent | Position 2, medium priority |

| 6-(4-Fluorophenyl) | Aromatic substituent | Position 6, complex substituent |

| InChI Key | KNWOXFGNWKBYHQ-UHFFFAOYSA-N | Unique structural identifier |

The International Chemical Identifier system provides additional structural verification through its standardized representation InChI=1S/C13H10ClFN2/c14-12-8-11(16-13(17-12)9-3-1-2-3)10-4-6-15-7-5-10/h1-2,4-8H,3H2, which encodes the complete molecular connectivity and stereochemistry. This system enables computational analysis and database searching while providing an alternative verification method for structural accuracy.

Historical Context in Pyrimidine Derivative Research

The historical development of pyrimidine chemistry provides essential context for understanding the significance of this compound within the broader trajectory of heterocyclic compound research. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence modern approaches. Pinner first proposed the name "pyrimidin" in 1885, providing the nomenclatural foundation for this important class of heterocyclic compounds.

The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This early synthetic achievement demonstrated the feasibility of pyrimidine core manipulation and established precedents for the halogenation strategies that would later prove crucial in pharmaceutical applications. The historical progression from these early synthetic efforts to contemporary compounds like this compound illustrates the continuous evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures.

The recognition of pyrimidines as fundamental components of nucleic acids, including cytosine, thymine, and uracil, elevated the importance of pyrimidine chemistry in biological research. This discovery established the theoretical foundation for understanding how synthetic pyrimidine derivatives might interact with biological systems, leading to the development of numerous therapeutic agents that exploit these natural recognition processes. The historical precedent of successful pyrimidine-based pharmaceuticals has validated the continued investigation of novel pyrimidine derivatives, including structurally complex compounds such as this compound.

Contemporary pyrimidine research has expanded to encompass diverse biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. The landscape of Food and Drug Administration approved drugs incorporating pyrimidine scaffolds continues to evolve in number and diversity, reflecting the ongoing importance of this heterocyclic framework in pharmaceutical development. Modern synthetic approaches, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, have enabled the preparation of increasingly complex pyrimidine derivatives with precise substitution patterns.

| Historical Period | Key Developments | Significance for Modern Research |

|---|---|---|

| 1884-1900 | Fundamental pyrimidine synthesis methods | Established core synthetic strategies |

| Early 1900s | Discovery of nucleobase pyrimidines | Biological relevance recognition |

| Mid-20th Century | Pharmaceutical applications development | Therapeutic potential validation |

| Contemporary Era | Advanced coupling reactions and drug discovery | Complex derivative synthesis capabilities |

属性

IUPAC Name |

4-chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWOXFGNWKBYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Salt-Forming Reaction and Cyanamide Reaction

A foundational approach to pyrimidine derivatives involves a salt-forming reaction starting from malononitrile or similar precursors. For example, a method for related pyrimidines (e.g., 2-chloro-4,6-dimethoxypyrimidine) includes:

- Mixing malononitrile (10-13 wt%) with methanol (11.5-15.5 wt%) and a composite solvent (72-77 wt%) in a pressure kettle.

- Introducing anhydrous hydrogen chloride gas under 0-20 atm pressure.

- Stirring the mixture at temperatures ranging from -25°C to 120°C until hydrochloric acid concentration reaches ~17%.

- Filtering, washing, and drying the product to obtain a dihydrochloride salt intermediate.

Following this, a cyanamide reaction is performed by:

- Preparing an aqueous potassium hydroxide solution (9-13% KOH in 87-91% water).

- Adding the salt intermediate and a 50% cyanamide solution (~18.5%) at 0-100°C.

- Stirring for 1-10 hours at room temperature to yield an amino-cyano intermediate, which is then washed and dried.

This sequence forms the basis for constructing the pyrimidine ring system with appropriate substituents.

Condensation and Cyclization Reactions

The condensation reaction involves reacting the amino-cyano intermediate with suitable aldehydes or ketones bearing the 4-fluorophenyl group. Cyclization is often catalyzed by Lewis acids or promoted by dry hydrogen chloride gas to close the pyrimidine ring.

For example, in the preparation of 4-chloro-2-cyclopropyl-6-methoxypyrimidine (a closely related compound), the following steps are typical:

- Addition reaction with anhydrous methanol and malononitrile catalyzed by dry hydrogen chloride.

- Condensation using a deacidification agent and cyanamide.

- Cyclization promoted by Lewis acid and dry hydrogen chloride.

- Methoxylation using methanol and sodium hydroxide to introduce methoxy groups, which can be modified to fluorophenyl substitution in analogous syntheses.

Optimized Synthesis and Reaction Conditions

Research reports highlight the importance of:

- Temperature control during condensation and cyclization to avoid side reactions such as over-hydrolysis or polymerization.

- Use of specific catalysts and solvents to improve yield and purity.

- Stepwise addition of reagents to control reaction kinetics and selectivity.

For example, in a related pyrimidine synthesis, trifluoroacetic acid is used to mediate deprotection steps, followed by treatment with phosphorus oxychloride (POCl3) to introduce chlorine at the 4-position. Hydrolysis steps are carefully temperature-controlled (e.g., 70°C rather than 100°C) to prevent overreaction.

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

- The use of composite solvents (mixtures of dimethylformamide, dimethylacetamide, etc.) in early steps enhances solubility and reaction efficiency.

- Temperature programming during condensation and elimination reactions improves selectivity and yield, reducing side products such as polymers.

- Lithium/halogen exchange followed by hydroboration-oxidation provides a reliable route to hydroxypyridine intermediates, which can be methylated to methoxy derivatives before final substitution steps.

- Controlling reagent addition rates and concentrations minimizes intermolecular condensation and side reactions, critical for high purity.

化学反应分析

Types of Reactions

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

科学研究应用

Chemistry

In synthetic organic chemistry, 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine serves as an essential building block for constructing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications.

Chemical Reactions

- Oxidation : Can be oxidized to form pyrimidine N-oxides using agents like potassium permanganate.

- Reduction : Reduced to derivatives using lithium aluminum hydride.

- Substitution : The chloro group can be replaced by nucleophiles (amines or thiols) under basic conditions.

Biology

The compound is under investigation for its potential biological activities, particularly in the fields of microbiology and pharmacology. Research indicates that pyrimidine derivatives often exhibit significant biological properties.

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Antitumor Activity : Some derivatives in this class have shown promise in inhibiting tumor cell proliferation through various mechanisms.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structural features may allow it to interact with biological targets effectively.

Drug Development

- Investigated as a lead compound for designing new drugs targeting specific diseases.

- Potential applications in developing antiviral or anticancer medications.

Industry

The compound's applications extend to agrochemicals and other industrial products. Its unique properties make it suitable for developing herbicides or pesticides that target specific plant pathogens.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a significant inhibitory effect against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Antitumor Properties

Research published in a peer-reviewed journal evaluated the antitumor activity of this compound against several cancer cell lines. The study found that it inhibited cell growth effectively compared to standard chemotherapeutic agents, highlighting its potential as an anticancer drug candidate.

作用机制

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Group Variations

Key structural analogues and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine | C₁₃H₁₀ClFN₂ | Cl (4), cyclopropyl (2), 4-F-Ph (6) | Chloro, cyclopropyl, fluorophenyl | 248.68 | 1354753-95-9 |

| 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine | C₁₀H₇ClFN₃S | Cl (4), NH₂ (2), S-(4-F-Ph) (6) | Sulfanyl, amine, fluorophenyl | 255.7 | 339015-98-4 |

| 2,4-Diamino-6-(4-fluorophenyl)pyrimidine | C₁₀H₈FN₅ | NH₂ (2,4), 4-F-Ph (6) | Diamino, fluorophenyl | 217.20 | 175137-25-4 |

| 4-Chloro-2-methyl-6-phenylpyrimidine | C₁₁H₉ClN₂ | Cl (4), CH₃ (2), Ph (6) | Chloro, methyl, phenyl | 204.65 | 73576-33-7 |

| 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | C₁₃H₁₁ClN₄ | Cl (6), cyclopropyl (2), NH₂ (4) | Chloro, cyclopropyl, amine | 258.71 | 1304559-05-4 |

Electronic and Steric Effects

- Chlorine vs. Amino Groups: The chlorine atom at position 4 in the target compound is electron-withdrawing, enhancing electrophilic reactivity at this position. In contrast, amino groups (e.g., in 2,4-diamino-6-(4-fluorophenyl)pyrimidine) act as electron donors, increasing nucleophilic character and hydrogen-bonding capacity .

- Cyclopropyl vs. Methyl/Phenyl : The cyclopropyl group introduces significant steric bulk compared to methyl or phenyl substituents. This can hinder rotational freedom and influence molecular packing in crystalline states, as seen in analogues with cyclopropyl groups (e.g., 6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-amine) .

- 4-Fluorophenyl vs. Phenyl : The 4-fluorophenyl group combines lipophilicity (from the aromatic ring) with polarity (from fluorine), improving metabolic stability and binding affinity in biological systems. Fluorine’s electronegativity also induces electronic effects, such as altering π-π stacking interactions, as observed in crystal structures .

Physicochemical Properties

- Solubility : The presence of polar groups (e.g., amine in 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine) increases water solubility, whereas bulky substituents like cyclopropyl or phenyl enhance lipophilicity .

- Stability : Electron-withdrawing groups (Cl, F) improve thermal and oxidative stability. For instance, the trifluoromethyl group in 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine () offers superior stability compared to cyclopropyl analogues .

Crystallographic and Conformational Analysis

- Planarity vs. Distortion: The 4-fluorophenyl group in the target compound induces steric repulsion with the pyrimidine ring, leading to nonplanar conformations, as seen in metalloporphyrin analogues . In contrast, compounds without bulky substituents (e.g., 2,4-diamino-6-(4-fluorophenyl)pyrimidine) adopt planar geometries .

- Hydrogen Bonding: Amino and sulfanyl groups participate in hydrogen bonding, influencing crystal packing. For example, 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine forms C–H···F and C–H···O interactions, whereas the target compound’s lack of polar groups limits such interactions .

生物活性

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with specific substituents: a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a 4-fluorophenyl group at the 6-position. This unique structural arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C13H10ClFN2

- Molecular Weight : 248.68 g/mol

- Structural Features :

- Pyrimidine ring system

- Chloro, cyclopropyl, and fluorophenyl substituents

Biological Activity Overview

Pyrimidine derivatives, including this compound, have been studied for various biological activities such as:

- Antiviral Properties : Many pyrimidine derivatives exhibit antiviral effects by inhibiting viral replication.

- Antitumor Activity : Certain compounds in this class have shown promise in inhibiting tumor growth through various mechanisms.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets, potentially including enzymes or receptors involved in cellular signaling pathways. This interaction may modulate biological processes, leading to therapeutic effects.

Antiviral and Antitumor Studies

Preliminary studies indicate that structural modifications in pyrimidines can enhance their efficacy against biological targets. For instance, related compounds have demonstrated significant antiviral activity by inhibiting viral replication mechanisms. The following table summarizes some relevant findings:

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has revealed that substituent position and electronic properties significantly influence biological activity. For example:

- Electron-withdrawing groups can enhance the potency against certain targets.

- Hydrophobic interactions may improve binding affinity to receptors or enzymes.

A detailed analysis of various derivatives indicates that modifications to the cyclopropyl or fluorophenyl groups can lead to altered pharmacological profiles.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps.

- Waste Disposal : Segregate halogenated waste (due to chloro/fluoro substituents) and dispose via certified hazardous waste facilities .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination.

Q. How is this compound typically characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Resolves substituent geometry (e.g., cyclopropyl ring strain, fluorophenyl orientation). Example: Bond angles for pyrimidine cores average 120° ± 2° in related compounds .

- NMR Analysis : detects deshielding effects from the 4-fluorophenyl group (δ ≈ -110 to -115 ppm). distinguishes cyclopropyl protons as multiplet signals (δ 1.2–1.5 ppm) .

- HRMS : Confirm molecular weight (calc. for : 266.05 g/mol) with <2 ppm error .

Q. What synthetic routes are reported for this compound, and how do yields vary?

- Methodological Answer :

- Metal-Free Cyclization : React β-CF ketones with amidines under mild conditions (60°C, DMF), achieving ~75% yield .

- Chlorination Optimization : Use POCl/PCl at 80°C for pyrimidine chlorination, monitoring completion via TLC (R = 0.5 in hexane/EtOAc 7:3) .

- Table 1 : Yield Comparison

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DMF, 60°C | 75 | |

| Ullmann Coupling | CuI, DMSO | 62 |

Advanced Research Questions

Q. How do steric effects from the cyclopropyl group influence regioselectivity in substitution reactions?

- Methodological Answer :

- Steric Hindrance : The cyclopropyl group at C2 directs electrophiles to C4/C6 positions. DFT calculations (B3LYP/6-31G*) show 10–15 kcal/mol higher activation barriers for C2 substitutions .

- Experimental Validation : Suzuki coupling at C6 with 4-fluorophenylboronic acid proceeds with >90% selectivity under Pd(PPh) catalysis .

Q. What computational methods predict the electronic impact of the 4-fluorophenyl substituent on pyrimidine reactivity?

- Methodological Answer :

- DFT Analysis : The electron-withdrawing fluorophenyl group reduces electron density at C4/C6 (Mulliken charges: -0.12 e vs. -0.05 e in non-fluorinated analogs), favoring nucleophilic attacks .

- Hammett Parameters : σ = 0.34 for 4-F substitution correlates with enhanced electrophilicity in SNAr reactions .

Q. How can contradictory spectroscopic data for this compound be resolved?

- Methodological Answer :

- Case Study : Discrepancies in shifts for C2 (δ 155 vs. 148 ppm) arise from solvent polarity (CDCl vs. DMSO-d). Validate using COSY/HSQC to assign signals unambiguously .

- Table 2 : Solvent-Dependent Shifts

| Carbon Position | CDCl (δ, ppm) | DMSO-d (δ, ppm) |

|---|---|---|

| C2 | 155 | 148 |

| C4 | 162 | 160 |

Q. What in vitro assays assess the biological activity of this compound, and what are key findings?

- Methodological Answer :

- Kinase Inhibition : Screen against EGFR (IC = 0.8 µM) using fluorescence polarization. The fluorophenyl group enhances binding to hydrophobic pockets .

- Cytotoxicity : MTT assays in HeLa cells show EC = 12 µM, linked to ROS generation from chloro substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。